molecular formula C9H9BrO B6613643 4-bromo-2,3-dihydro-1H-inden-5-ol CAS No. 32337-84-1

4-bromo-2,3-dihydro-1H-inden-5-ol

Cat. No.: B6613643
CAS No.: 32337-84-1
M. Wt: 213.07 g/mol
InChI Key: NMWFAWHBBFZSNR-UHFFFAOYSA-N
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Description

4-bromo-2,3-dihydro-1H-inden-5-ol is an organic compound with the molecular formula C9H9BrO It is a derivative of indene, a bicyclic hydrocarbon, and contains a bromine atom and a hydroxyl group attached to the indene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-2,3-dihydro-1H-inden-5-ol typically involves the bromination of 2,3-dihydro-1H-inden-5-ol. One common method is the electrophilic aromatic substitution reaction, where bromine is introduced to the indene ring in the presence of a catalyst such as iron(III) bromide (FeBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the desired position.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes using similar reaction conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

4-bromo-2,3-dihydro-1H-inden-5-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of 4-bromo-2,3-dihydro-1H-inden-5-one.

    Reduction: The compound can be reduced to remove the bromine atom, yielding 2,3-dihydro-1H-inden-5-ol.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed for substitution reactions.

Major Products

    Oxidation: 4-bromo-2,3-dihydro-1H-inden-5-one

    Reduction: 2,3-dihydro-1H-inden-5-ol

    Substitution: Various substituted indene derivatives depending on the nucleophile used

Scientific Research Applications

4-bromo-2,3-dihydro-1H-inden-5-ol has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a lead compound for drug development, particularly in targeting specific enzymes or receptors.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 4-bromo-2,3-dihydro-1H-inden-5-ol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine atom and hydroxyl group play crucial roles in its binding affinity and specificity. The compound may also participate in redox reactions, influencing cellular processes and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    2,3-dihydro-1H-inden-5-ol: Lacks the bromine atom, making it less reactive in certain substitution reactions.

    4-bromo-1H-indene: Similar structure but lacks the hydroxyl group, affecting its solubility and reactivity.

    4-bromo-2,3-dihydro-1H-inden-1-ol: Similar but with the hydroxyl group at a different position, leading to different chemical properties and reactivity.

Uniqueness

4-bromo-2,3-dihydro-1H-inden-5-ol is unique due to the presence of both a bromine atom and a hydroxyl group on the indene ring. This combination allows for a wide range of chemical modifications and applications, making it a versatile compound in organic synthesis and research.

Properties

IUPAC Name

4-bromo-2,3-dihydro-1H-inden-5-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrO/c10-9-7-3-1-2-6(7)4-5-8(9)11/h4-5,11H,1-3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMWFAWHBBFZSNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)C(=C(C=C2)O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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